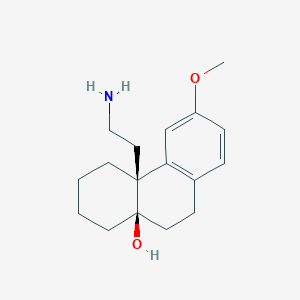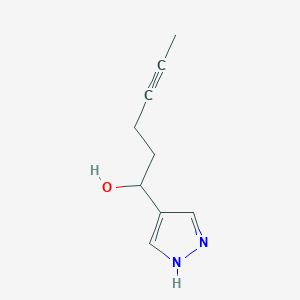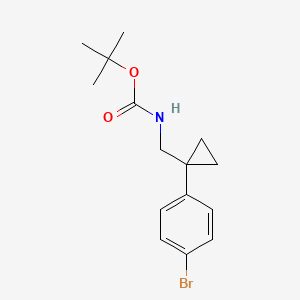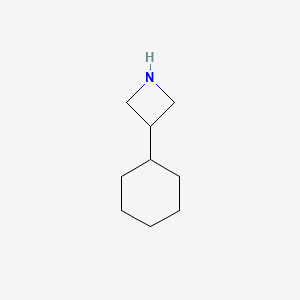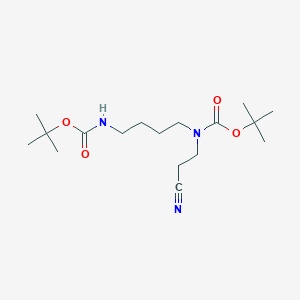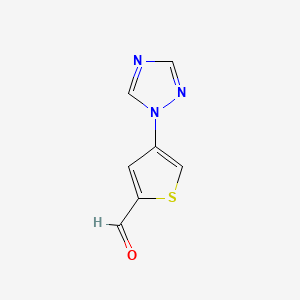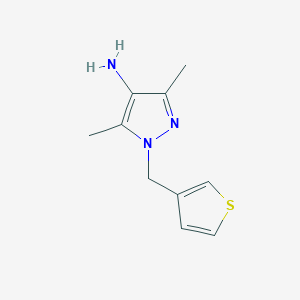
3,5-Dimethyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with methyl groups at positions 3 and 5, and a thiophen-3-ylmethyl group at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine typically involves the alkylation of 3,5-dimethylpyrazole with thiophen-3-ylmethyl bromide. The reaction is carried out in the presence of a strong base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF). The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of N-substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with various biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylpyrazole: Lacks the thiophen-3-ylmethyl group, making it less versatile in certain applications.
Thiophen-3-ylmethylamine: Lacks the pyrazole ring, limiting its use in coordination chemistry.
1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine: Similar structure but without the methyl groups at positions 3 and 5.
Uniqueness
3,5-Dimethyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine is unique due to the combination of the pyrazole ring and the thiophen-3-ylmethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H13N3S |
|---|---|
Molekulargewicht |
207.30 g/mol |
IUPAC-Name |
3,5-dimethyl-1-(thiophen-3-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H13N3S/c1-7-10(11)8(2)13(12-7)5-9-3-4-14-6-9/h3-4,6H,5,11H2,1-2H3 |
InChI-Schlüssel |
VBJFKFYPXHSRTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC2=CSC=C2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13066816.png)
